Chemical structure of 3-[(3-aminopyridin-2-yl)amino]propanenitrile
Chemical structure of 3-[(3-aminopyridin-2-yl)amino]propanenitrile
An In-Depth Technical Guide to the Synthesis and Characterization of 3-[(3-aminopyridin-2-yl)amino]propanenitrile
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and detailed characterization methods for the novel compound 3-[(3-aminopyridin-2-yl)amino]propanenitrile. As this molecule is not extensively documented in current chemical literature, this document serves as a foundational resource for researchers and drug development professionals interested in its synthesis and potential applications. The guide leverages established chemical principles and analogous reactions from the literature to propose a robust synthetic and analytical framework.
Introduction: The Scientific Rationale
Aminopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their derivatives have shown a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[3][4][5] The introduction of a propanenitrile substituent offers a unique combination of a flexible linker and a versatile chemical handle, the nitrile group, which can be further functionalized. The target molecule, 3-[(3-aminopyridin-2-yl)amino]propanenitrile, combines these features, making it a compound of significant interest for novel drug discovery programs and as a building block in materials science.
This guide will first elucidate the chemical structure of the target molecule. Subsequently, a plausible and efficient synthetic route is proposed, starting from commercially available 2,3-diaminopyridine. Finally, a comprehensive analytical workflow for the structural confirmation and purity assessment of the synthesized compound is detailed, including predicted spectroscopic data.
Chemical Structure and Properties
The chemical structure of 3-[(3-aminopyridin-2-yl)amino]propanenitrile is defined by a 2,3-diaminopyridine core where the amino group at the 2-position is substituted with a propanenitrile moiety.
Caption: Proposed synthesis of 3-[(3-aminopyridin-2-yl)amino]propanenitrile.
Experimental Protocol: Synthesis of 3-[(3-aminopyridin-2-yl)amino]propanenitrile
Materials:
-
2,3-Diaminopyridine (1.0 eq) [6]* Acrylonitrile (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous ethanol.
-
Addition of Acrylonitrile: To the stirred solution, add acrylonitrile (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexanes solvent system.
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-[(3-aminopyridin-2-yl)amino]propanenitrile.
Structural Characterization
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized 3-[(3-aminopyridin-2-yl)amino]propanenitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | dd | 1H | Pyridine H-6 |
| ~7.0 | dd | 1H | Pyridine H-4 |
| ~6.6 | t | 1H | Pyridine H-5 |
| ~5.0 | br s | 2H | -NH₂ (at C-3) |
| ~4.8 | br s | 1H | -NH- (at C-2) |
| ~3.6 | t | 2H | -NH-CH₂- |
| ~2.7 | t | 2H | -CH₂-CN |
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Pyridine C-2 |
| ~145 | Pyridine C-6 |
| ~138 | Pyridine C-3 |
| ~120 | Pyridine C-4 |
| ~118 | -CN |
| ~115 | Pyridine C-5 |
| ~40 | -NH-CH₂- |
| ~18 | -CH₂-CN |
Note: Predicted chemical shifts are based on analogous structures and may vary. [7][8]
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp | N-H stretching (primary and secondary amines) [9][10] |
| 2250-2230 | Strong, Sharp | C≡N stretching (nitrile) [11][12] |
| 1620-1580 | Medium | N-H bending (primary amine) [9] |
| 1600-1450 | Medium to Strong | C=C and C=N stretching (pyridine ring) [1] |
| 1335-1250 | Strong | C-N stretching (aromatic amine) [9] |
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z | Assignment |
| 162 | [M]⁺ (Molecular Ion) |
| 109 | [M - CH₂CH₂CN]⁺ |
| 94 | [C₅H₆N₂]⁺ (Aminopyridine fragment) |
The fragmentation pattern will be characteristic of the pyridine ring and the propanenitrile side chain. [13][14]
Potential Applications in Drug Discovery
The unique structural features of 3-[(3-aminopyridin-2-yl)amino]propanenitrile suggest several potential applications in drug discovery and development.
-
Enzyme Inhibition: The aminopyridine scaffold is a known pharmacophore for various enzyme inhibitors. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, which can interact with active sites of enzymes.
-
Anticancer Agents: Numerous aminopyridine derivatives have demonstrated cytotoxic activity against cancer cell lines. [4]* Antimicrobial Agents: The aminopyridine moiety is present in several compounds with antibacterial and antifungal properties. [5]* Neurological Disorders: Aminopyridines are known to modulate ion channels, with some derivatives being investigated for neurological conditions. [4] Further screening of this compound in various biological assays is warranted to explore its therapeutic potential.
Conclusion
This technical guide has outlined the chemical identity, a proposed synthetic route, and a comprehensive characterization workflow for the novel compound 3-[(3-aminopyridin-2-yl)amino]propanenitrile. The presented information provides a solid foundation for the successful synthesis and validation of this molecule. The potential for this compound to serve as a valuable building block in medicinal chemistry and materials science makes it a compelling target for further investigation.
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